molecular formula C12H10BrF3O2 B2564985 Ethyl 3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate CAS No. 2122856-65-7

Ethyl 3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate

Cat. No. B2564985
CAS RN: 2122856-65-7
M. Wt: 323.109
InChI Key: GVBGGDBGUKPIEX-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate, also known as ethyl 4,4,4-trifluoro-3-(4-bromophenyl)but-2-enoate, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl (E)-4,4,4-trifluorobut-2-enoate has been utilized in regio- and stereospecific cycloaddition reactions with metallo-azomethine ylides, leading to the synthesis of trifluoromethylpyrrolidines. This process is notable for its excellent yields and the creation of substituted trifluoromethylpyrrolidines, highlighting the compound's utility in constructing complex molecular architectures (Bonnet-Delpon et al., 2010). Similarly, the compound serves as a precursor in the synthesis of 4-[4'-bis(2"-chloroethyl)aminophenyl]-3-(difluoromethyl)butanoic acid, emphasizing its role in generating compounds with potential biological activity (Coe et al., 1997).

Cyclization and Heterocycle Formation

An intramolecular cyclization approach of ethyl 2-cyano-4,4,4-trifluoro-3 (arylamino)but-2-enoate derivatives has been reported to efficiently synthesize substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives. This process demonstrates the compound's applicability in heterocycle synthesis, offering quantitative yields of complex molecular structures (Darehkordi et al., 2018).

Chemoselectivity and Synthesis Optimization

Research has also focused on the chemoselectivity of reactions involving ethyl 4,4,4-trifluoro-3-oxobutanoate with anilines. This work has contributed to the chemoselective synthesis of ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates, which could be further cyclized to obtain quinolinones, showcasing the compound's versatility in organic synthesis (Berbasov et al., 2003).

Molecular Interaction Studies

In addition, the crystal packing of related compounds, such as ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, has been examined to understand the role of non-conventional N⋯π and O⋯π interactions over direct hydrogen bonding. These findings shed light on the subtle intermolecular forces that influence the structural organization of chemical entities in the solid state (Zhang et al., 2011).

properties

IUPAC Name

ethyl (Z)-3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrF3O2/c1-2-18-11(17)7-10(12(14,15)16)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBGGDBGUKPIEX-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C1=CC=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C1=CC=C(C=C1)Br)\C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate

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